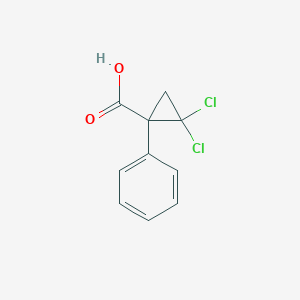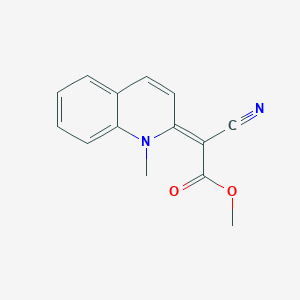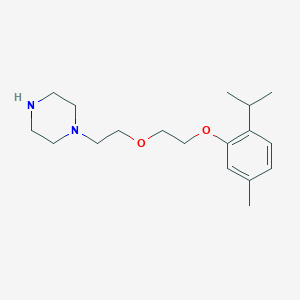
Ácido 2,2-dicloro-1-fenilciclopropanocarboxílico
Descripción general
Descripción
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H8Cl2O2 . It has a molecular weight of 231.08 . The IUPAC name for this compound is 2,2-dichloro-1-phenylcyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is 1S/C10H8Cl2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Insecticida éster piretroide
El compuesto es un progenitor funcional de la cicloprotrina , que es un insecticida éster piretroide . Esto significa que se puede utilizar en la producción de insecticidas, en particular aquellos de la familia de los piretroides, que se utilizan ampliamente en la agricultura y la salud pública.
Agroquímico
La cicloprotrina, derivada del ácido 2,2-dicloro-1-fenilciclopropanocarboxílico, también tiene un papel como agroquímico . Esto sugiere que el compuesto podría utilizarse en el desarrollo de diversos productos químicos agrícolas, como pesticidas, herbicidas y fungicidas.
Éter aromático
La cicloprotrina se clasifica como un éter aromático . Esto implica que el ácido 2,2-dicloro-1-fenilciclopropanocarboxílico podría utilizarse en la síntesis de éteres aromáticos, que tienen diversas aplicaciones en la industria química, como intermediarios en la producción de otros productos químicos.
Éster de ciclopropanocarboxilato
La cicloprotrina también es un éster de ciclopropanocarboxilato . Esto sugiere que el ácido 2,2-dicloro-1-fenilciclopropanocarboxílico podría utilizarse en la producción de otros ésteres de ciclopropanocarboxilato, que tienen aplicaciones en diversos ámbitos, como la industria farmacéutica.
Nitrilo
La cicloprotrina se clasifica como un nitrilo . Esto implica que el ácido 2,2-dicloro-1-fenilciclopropanocarboxílico podría utilizarse en la síntesis de nitrilos, que se utilizan en una variedad de industrias, como la producción de productos farmacéuticos, cauchos sintéticos y colorantes.
Compuesto organoclorado
El ácido 2,2-dicloro-1-fenilciclopropanocarboxílico es un compuesto organoclorado . Los compuestos organoclorados tienen una amplia gama de aplicaciones, como la producción de pesticidas, productos farmacéuticos y diversos productos químicos industriales.
Análisis Bioquímico
Biochemical Properties
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For example, it has been observed to interact with cyclopropanecarboxylic acid, influencing its biochemical properties . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in gene expression, affecting cellular functions . The binding interactions often involve the formation of covalent or non-covalent bonds with the active sites of enzymes, leading to alterations in their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic processes. It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s efficacy.
Metabolic Pathways
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways involved is essential for elucidating the compound’s effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes.
Propiedades
IUPAC Name |
2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXKWZHLCOEWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)


![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)

![N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]amine](/img/structure/B397022.png)
![N-allyl-N-[3-(4-iodophenoxy)propyl]amine](/img/structure/B397024.png)
![N-allyl-N-[3-(2,3,5-trimethylphenoxy)propyl]amine](/img/structure/B397027.png)
![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)
![N-allyl-N-[3-(2-tert-butylphenoxy)propyl]amine](/img/structure/B397032.png)